5-bromo-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a bromine atom and a carboxamide group, which is further substituted with a 2-(methylsulfanyl)phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Carboxamide: The brominated furan is then reacted with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the carboxamide group can undergo reduction to form the corresponding amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of various substituted furan derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
5-bromo-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation.
In Material Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(methylsulfanyl)phenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-chloro-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
5-bromo-N-[2-(ethylsulfanyl)phenyl]furan-2-carboxamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
5-bromo-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is unique due to the combination of its bromine and methylsulfanyl substituents, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and electronic characteristics.
Properties
IUPAC Name |
5-bromo-N-(2-methylsulfanylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-17-10-5-3-2-4-8(10)14-12(15)9-6-7-11(13)16-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSNCXQTXOJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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